molecular formula C14H26N2O3 B1394120 tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate CAS No. 706759-32-2

tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate

Cat. No. B1394120
M. Wt: 270.37 g/mol
InChI Key: DSIMMXOFLAHCGT-UHFFFAOYSA-N
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Description

“tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate” is a chemical compound with the empirical formula C14H26N2O3 and a molecular weight of 270.37 . It is used in early discovery research and serves as a useful building block/intermediate in the synthesis of several novel organic compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(OC(C)(C)C)N1CCN(CC1)C2CCOCC2 . This indicates that the compound contains a piperazine ring attached to a tetrahydro-2H-pyran ring via a nitrogen atom. The piperazine ring is also attached to a tert-butyl carboxylate group.

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl piperazine derivatives are synthesized and characterized for their structural properties. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized by various spectroscopic methods and X-ray diffraction, highlighting its potential in molecular structure studies (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Evaluation

  • Some tert-butyl piperazine derivatives show moderate biological activities. For instance, the compound mentioned above exhibited moderate anthelmintic activity, suggesting a potential avenue for pharmacological exploration (Sanjeevarayappa et al., 2015).

Intermediate in Bioactive Compound Synthesis

  • These compounds serve as intermediates in the synthesis of biologically active compounds. An example is the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is crucial in the synthesis of compounds like crizotinib (Kong et al., 2016).

Structural Analysis through X-ray Diffraction

  • Tert-butyl piperazine derivatives have been studied for their crystal and molecular structure, offering insights into the molecular architecture of such compounds (Gumireddy et al., 2021).

properties

IUPAC Name

tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-6-15(7-9-16)12-4-10-18-11-5-12/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIMMXOFLAHCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl piperazine-1-carboxylate (5.15 g) and dihydro-2H-pyran-4(3H)-one (3.05 g) stirred for 24 hours at room temperature in titanium (IV) isopropoxide (16.20 mL), methanol (5 mL) was added followed by careful addition of sodium borohydride (2.092 g). The reaction mixture was quenched with water/NaOH solution, extracted with ether, dried over magnesium sulfate, filtered, and concentrated to yield the product. The crude product was used in next step.
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5.15 g
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16.2 mL
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5 mL
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2.092 g
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Synthesis routes and methods II

Procedure details

The title compound was prepared by substituting tert-butyl piperazine-1-carboxylate for morpholine and dihydro-2H-pyran-4(3H)-one for tert-butyl 4-oxocyclohexylcarbamate in EXAMPLE 39A.
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Synthesis routes and methods III

Procedure details

To a solution of piperazine-1-carboxylic acid tert-butyl ester (1.5 g, 8.05 mmol) stirring in anhydrous THF (20 mL) and water (0.2 mL) was added glacial acetic acid (1.45 mL, 24.2 mmol), followed by sodium cyanoborohydride (758 mg, 12.1 mmol). The reaction mixture was stirred at 60° C. for 12 h, quenched with 10% aqueous NaHCO3 (50 mL), extracted with EtOAc and dried (MgSO4) to give a colourless oil which was purified by silica chromatography to give 4-(tetrahydro-pyran-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (0.54 g, 25%), as a white solid. BOC-deprotection was carried out as in Reference Example 3 to give the title compound (0.30 g, 88%).
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1.5 g
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20 mL
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0.2 mL
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1.45 mL
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758 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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